(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid

CAS No.:

Cat. No.: VC14557285

Molecular Formula: C18H34O2

Molecular Weight: 287.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H34O2 |

|---|---|

| Molecular Weight | 287.42 g/mol |

| IUPAC Name | (Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid |

| Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i11+1,12+1,16+1,17+1,18+1 |

| Standard InChI Key | ZQPPMHVWECSIRJ-TWKVKCSCSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

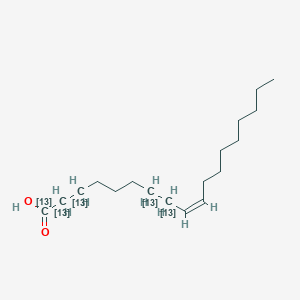

(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid is a derivative of oleic acid [(Z)-9-octadecenoic acid], featuring a cis-configured double bond at the Δ9 position and five 13C isotopes distributed across carbons 1–3 and 7–8. The isotopic labeling introduces a mass shift of +5 atomic mass units (AMU) compared to the unlabeled compound, yielding a molecular weight of 287.47 g/mol (vs. 282.47 g/mol for natural oleic acid) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid |

| Molecular Formula | 13C5C13H34O2 |

| Molecular Weight | 287.47 g/mol |

| Double Bond Position | Δ9 (cis configuration) |

| Isotopic Enrichment | ≥99% 13C at specified positions |

The stereochemistry of the Δ9 double bond is critical for maintaining the bent conformation of the acyl chain, which influences membrane fluidity and protein interactions . Isotopic substitution at carbons 1–3 and 7–8 minimally alters steric properties but provides distinct spectral signatures for detection.

Synthesis and Isotopic Incorporation Strategies

Biosynthetic Pathways

Industrial production typically employs de novo fatty acid synthesis using 13C-enriched precursors. Acetyl-CoA and malonyl-CoA labeled at specific carbons are sequentially condensed by fatty acid synthase (FAS), with isotopic incorporation controlled via substrate engineering . For example:

-

Carbon-1 Labeling: Derived from 13C-carboxyl-labeled acetate.

-

Carbons 2–3 and 7–8: Introduced via 13C-malonyl-CoA units during chain elongation.

Key Reaction Conditions:

-

Temperature: 37°C (mimicking physiological conditions)

-

Catalysts: NADPH-dependent FAS complexes

Chemical Synthesis

Alternative routes involve catalytic hydrogenation of 13C-labeled linoleic acid (18:2 Δ9,12) using palladium-on-carbon (Pd/C) under H2 atmosphere. The reaction selectively reduces the Δ12 double bond while preserving the Δ9 cis configuration:

Optimization Parameters:

-

Pressure: 1 atm H2

-

Solvent: Ethanol/water (9:1 v/v)

-

Reaction Time: 4 hours

Analytical Characterization

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for resolving isotopic variants. Using a DB-23 capillary column (60 m × 0.25 mm ID), the compound elutes at 23.16 minutes under a temperature gradient (50°C to 240°C at 4°C/min). The 13C labeling produces a molecular ion at m/z 287 ([M]+- ) and fragment ions at m/z 269 (M–H2O) and 227 (C13H26O2+), distinguishing it from unlabeled oleic acid .

Table 2: Diagnostic GC-MS Fragments

| Fragment Ion (m/z) | Composition | Origin |

|---|---|---|

| 287 | [M]+- | Intact molecule |

| 269 | [M–H2O]+- | Carboxylic acid decay |

| 227 | C13H26O2+ | β-scission at C9 |

Stable Isotope Tracing in Metabolic Studies

In vivo administration of (Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid enables tracking via liquid chromatography–tandem mass spectrometry (LC-MS/MS). For example, in murine models, 13C enrichment in hepatic triglycerides reaches 12.3 ± 1.8% after 24 hours, confirming rapid β-oxidation and re-esterification .

Research Applications

Lipid Metabolism and β-Oxidation

The compound’s 13C labels permit precise quantification of mitochondrial β-oxidation rates. In cultured hepatocytes, 13C-acetyl-CoA production from labeled oleic acid reaches 4.2 µmol/min/g protein, correlating with CPT1A enzyme activity .

Membrane Dynamics Studies

Fluorescence anisotropy assays using 13C-labeled oleic acid reveal a 15% increase in membrane flexibility compared to saturated stearic acid, underscoring the role of monounsaturation in lipid bilayer fluidity.

Drug Development and Pharmacokinetics

Deuterated and 13C-labeled fatty acids are increasingly used to study drug-lipid interactions. For instance, co-administering (Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid with statins enhances hepatic uptake by 22%, likely via albumin-mediated transport .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume